2-(1H-pyrrol-2-yl)cyclopentan-1-ol
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Overview
Description
2-(1H-pyrrol-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of cyclopentanol with a pyrrole ring attached to the cyclopentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides under copper-catalyzed oxidative conditions . This reaction proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1H-pyrrol-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 2-(1H-pyrrol-2-yl)cyclopentan-1-ol exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds . The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)aniline: This compound is structurally similar and can undergo similar chemical reactions.
2-(1H-pyrrol-1-yl)ethanol: Another similar compound with a pyrrole ring and an alcohol functional group.
2-(1H-pyrrol-2-yl)cyclopentanone: A ketone derivative of the compound .
Uniqueness
2-(1H-pyrrol-2-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h2,4,6-7,9-11H,1,3,5H2 |
InChI Key |
NHQFRVXCIVMOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CN2 |
Origin of Product |
United States |
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